molecular formula C10H13N3 B1196501 2-(4'-Aminobenzyl)imidazoline CAS No. 13623-47-7

2-(4'-Aminobenzyl)imidazoline

Cat. No. B1196501
CAS RN: 13623-47-7
M. Wt: 175.23 g/mol
InChI Key: NTVVAXXCLZJWPT-UHFFFAOYSA-N
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Description

“2-(4’-Aminobenzyl)imidazoline” is a derivative of imidazoline . Imidazoline is a class of heterocycles formally derived from imidazoles by the reduction of one of the two double bonds . The 2-imidazolines are the most common imidazolines commercially, as the ring exists in some natural products and some pharmaceuticals .


Synthesis Analysis

The synthesis of imidazolines often involves the condensation of 1,2-diamines (e.g. ethylenediamine) with nitriles or esters . A variety of routes exist for the synthesis of imidazolines . The nitrile-based route is essentially a cyclic Pinner reaction; it requires high temperatures and acid catalysis and is effective for both alkyl and aryl nitriles .


Molecular Structure Analysis

The molecular formula of “2-(4’-Aminobenzyl)imidazoline” is C10H13N3 . It is a derivative of imidazoline, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Chemical Reactions Analysis

Imidazoline derivatives are key components to functional molecules that are used in a variety of everyday applications . The bonds formed during the formation of the imidazole are crucial . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Scientific Research Applications

  • Gastric H+/K+-ATPase Inhibition : 2-(4'-Aminobenzyl)imidazoline derivatives have been investigated for their potential as inhibitors of gastric H+/K+-ATPase, an enzyme involved in acid secretion. These compounds exhibit a mechanism of action different from that of existing inhibitors like omeprazole (Yamada et al., 1996).

  • Synthesis and Biological Evaluation : Research has been conducted on the synthesis of imidazoline derivatives, including 2-(4'-Aminobenzyl)imidazoline, which have significant pharmaceutical and biological activities. This research contributes to the development of novel compounds with potential therapeutic applications (Ding et al., 2003).

  • Alpha-Adrenergic Receptor Interaction : Studies have evaluated the interaction of imidazoline derivatives, including 2-(4'-Aminobenzyl)imidazoline, with alpha-adrenergic receptors. These studies help in understanding the pharmacological effects of these compounds and their potential therapeutic uses (Ruffolo et al., 1983).

  • Pharmacological Actions : There has been research on the diverse pharmacological actions of 2-(4'-Aminobenzyl)imidazoline, especially in its interaction with human platelets and rat aorta. This research is crucial for understanding the potential therapeutic uses of these compounds (Shams et al., 1991).

  • Transition Metal Complexes : Studies have also explored the role of imidazoline derivatives, like 2-(4'-Aminobenzyl)imidazoline, in forming complexes with transition metals. These complexes have applications in homogeneous catalysis and bioinorganic chemistry (Wu & Tamm, 2014).

  • Ruthenium(II) Complexes and C-N Bond Formation : Research has been conducted on ruthenium(II) complexes involving imidazolines for C-N bond formation. This has implications in organic synthesis and the development of new catalysts (Donthireddy et al., 2020).

Mechanism of Action

While the exact mechanism of action for “2-(4’-Aminobenzyl)imidazoline” is not specified, imidazoline receptors are the primary receptors on which imidazoline and other imidazolines act . There are three main classes of imidazoline receptor: I1 is involved in inhibition of the sympathetic nervous system to lower blood pressure, I2 has as yet uncertain functions but is implicated in several psychiatric conditions, and I3 regulates insulin secretion .

Future Directions

Imidazoline derivatives have been gaining importance due to their wide range of applications . They are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazolines is of strategic importance . Therefore, the future directions in this field could involve the development of more efficient and environmentally friendly methods for the synthesis of imidazoline derivatives .

properties

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4H,5-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVVAXXCLZJWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929301
Record name 4-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4'-Aminobenzyl)imidazoline

CAS RN

13623-47-7
Record name 2-(4'-Aminobenzyl)imidazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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